Cetrimonium bromide

Catalog No.
S523234
CAS No.
57-09-0
M.F
C19H42N.Br
C19H42BrN
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cetrimonium bromide

CAS Number

57-09-0

Product Name

Cetrimonium bromide

IUPAC Name

hexadecyl(trimethyl)azanium bromide

Molecular Formula

C19H42N.Br
C19H42BrN

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1

InChI Key

LZZYPRNAOMGNLH-UHFFFAOYSA-M

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-hexadecyltrimethylammonium chloride, Cetavlon, cetrimide, cetriminium, cetrimonium, cetrimonium bromide, cetrimonium chloride, cetrimonium hydroxide, cetrimonium iodide, Cetrimonium Methosulfate, cetrimonium methyl sulfate, cetrimonium monosulfate, cetyltrimethylammonium bromide, cetyltrimethylammonium chloride, CTAB, CTAOH, hexadecyl trimethyl ammonium bromide, hexadecyl(trimethyl)azanium, hexadecyltrimethylammonium bromide, hexadecyltrimethylammonium octylsulfonate, HTAB cpd, Octylsulfonate, Hexadecyltrimethylammonium

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-]

Isomeric SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-]

The exact mass of the compound Cetrimonium bromide is 363.2501 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758401. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Cetrimonium Compounds. It belongs to the ontological category of quaternary ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

Cetrimonium bromide (CTAB) is a quaternary ammonium cationic surfactant widely utilized as a structure-directing agent, phase-transfer catalyst, and nucleic acid isolation reagent. Characterized by its 16-carbon alkyl chain and bromide counterion, CTAB exhibits a low critical micelle concentration (CMC) of approximately 0.9 to 1.0 mM in aqueous solutions at room temperature [1]. In procurement and material selection, CTAB is primarily valued for its highly predictable micellization behavior, its ability to selectively precipitate polyanions like DNA from complex matrices, and its specific facet-binding properties in noble metal nanoparticle synthesis. These baseline characteristics make it a non-negotiable precursor in standardized workflows ranging from mesoporous silica (MCM-41) manufacturing to plant genomics.

Substituting CTAB with structurally similar surfactants like cetrimonium chloride (CTAC), dodecyltrimethylammonium bromide (DTAB), or anionic alternatives like sodium dodecyl sulfate (SDS) frequently leads to catastrophic process failures [1]. In nanoparticle synthesis, replacing the bromide counterion with chloride (CTAC) alters the binding affinity to crystal facets, failing to arrest isotropic growth and preventing the formation of high-aspect-ratio nanorods. In templating applications, shortening the alkyl chain from 16 to 12 carbons (DTAB) drastically increases the critical micelle concentration and shrinks the resulting pore diameter of mesoporous silicas, violating strict material specifications [2]. Furthermore, in nucleic acid extraction from polysaccharide-rich tissues, anionic surfactants like SDS fail to selectively precipitate DNA, resulting in highly viscous, contaminated yields that inhibit downstream enzymatic assays [3].

Halide-Driven Anisotropic Growth in Gold Nanorod Synthesis

In the seed-mediated synthesis of gold nanorods, the choice of counterion is critical for controlling particle morphology. CTAB provides bromide ions that strongly and selectively bind to the Au(110) facets, restricting lateral growth and forcing elongation along the (100) axis [1]. When CTAB is substituted with CTAC, the weaker binding affinity of the chloride ion fails to adequately passivate the longitudinal facets, resulting in lower aspect ratios or completely isotropic shapes (e.g., spheres or cubes) under identical thermodynamic conditions [2].

Evidence DimensionNanoparticle Morphology and Aspect Ratio
Target Compound DataCTAB yields high-aspect-ratio gold nanorods (aspect ratios >3.0) due to strong Au(110) facet passivation by bromide.
Comparator Or BaselineCTAC (chloride counterion) yields low-aspect-ratio or isotropic nanoparticles (spheres/cubes) under identical seed-mediated conditions.
Quantified DifferenceBromide binding strictly dictates 1D anisotropic growth, whereas chloride substitution results in a near-total loss of rod morphology.
ConditionsSeed-mediated gold nanoparticle synthesis in aqueous surfactant solutions at standard concentrations (e.g., 0.1 M).

For manufacturers of plasmonic materials, CTAB is strictly required over CTAC to achieve the precise longitudinal surface plasmon resonance (LSPR) wavelengths necessary for optical and biomedical applications.

Alkyl Chain Length Control over Mesoporous Silica Pore Size

CTAB is the industry-standard structure-directing agent for synthesizing MCM-41 mesoporous silica. The 16-carbon hydrophobic tail of CTAB forms micelles that template uniform pores typically ranging from 2.5 to 3.0 nm[1]. Substituting CTAB with the 12-carbon analog DTAB reduces the micellar hydrophobic core volume, directly shrinking the resulting silica pore diameter to under 2.0 nm [2]. Additionally, CTAB's significantly lower critical micelle concentration (~1.0 mM) compared to DTAB (~14.0-15.0 mM) allows for templating at much lower surfactant-to-silica ratios, improving process economics and structural homogeneity.

Evidence DimensionCritical Micelle Concentration (CMC) and Templated Pore Size
Target Compound DataCTAB (C16): CMC ~1.0 mM; yields MCM-41 pore sizes of 2.5–3.0 nm.
Comparator Or BaselineDTAB (C12): CMC ~14.0–15.0 mM; yields pore sizes <2.0 nm.
Quantified DifferenceCTAB requires ~14x lower molar concentration to micellize and provides a ~1 nm larger pore diameter baseline compared to DTAB.
ConditionsAqueous micellization at room temperature and hydrothermal synthesis of MCM-41 silica.

Procurement must specify CTAB rather than shorter-chain analogs to ensure the correct pore dimensions for catalytic supports and to minimize surfactant raw material costs.

Selective Nucleic Acid Precipitation in Complex Matrices

Extracting high-purity DNA from plant and fungal tissues is complicated by high concentrations of co-precipitating polysaccharides. CTAB, a cationic surfactant, forms an insoluble complex with nucleic acids at low salt concentrations (typically <0.5 M NaCl), allowing DNA to be pelleted while neutral polysaccharides remain in the supernatant [1]. In contrast, the anionic surfactant sodium dodecyl sulfate (SDS) cannot selectively precipitate DNA in this manner, routinely resulting in highly viscous, polysaccharide-contaminated extracts that inhibit downstream PCR and sequencing enzymes [2].

Evidence DimensionPolysaccharide Contamination in DNA Yield
Target Compound DataCTAB selectively precipitates DNA, leaving polysaccharides in the aqueous phase, yielding high-purity, amplifiable DNA.
Comparator Or BaselineSDS protocols fail to separate DNA from polysaccharides, yielding viscous, enzyme-inhibiting pellets.
Quantified DifferenceCTAB extraction restores PCR amplification viability in polysaccharide-rich samples where SDS extraction results in complete enzymatic failure.
ConditionsDNA extraction from plant/fungal tissues with high carbohydrate content.

Laboratories processing agricultural or botanical samples must procure CTAB-based buffers to prevent costly downstream sequencing failures caused by polysaccharide carryover.

Synthesis of Anisotropic Plasmonic Nanomaterials

Due to the strict requirement for bromide-mediated facet passivation, CTAB is the mandatory surfactant for the seed-mediated synthesis of gold nanorods and bipyramids. It ensures the necessary anisotropic growth that dictates the longitudinal surface plasmon resonance (LSPR) properties critical for biomedical imaging, photothermal therapy, and advanced sensor manufacturing [1].

Manufacturing of MCM-41 Mesoporous Molecular Sieves

Leveraging its 16-carbon chain and highly efficient critical micelle concentration, CTAB is the optimal templating agent for MCM-41 silica production. It guarantees the reproducible formation of 2.5–3.0 nm pore structures required for catalyst supports, chromatographic stationary phases, and controlled-release drug delivery systems [2].

High-Throughput Plant Genomics and Agritech Diagnostics

In agricultural biotechnology, CTAB is the standard reagent for extracting DNA from polysaccharide- and polyphenol-rich botanical tissues. Its unique ability to selectively precipitate nucleic acids away from enzyme-inhibiting contaminants makes it indispensable for ensuring sample viability in high-throughput PCR and next-generation sequencing workflows [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dry Powder
White powder; [MSDSonline]

Hydrogen Bond Acceptor Count

1

Exact Mass

363.25006 Da

Monoisotopic Mass

363.25006 Da

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

240.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L64N7M9BWR

Related CAS

6899-10-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 655 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 655 companies. For more detailed information, please visit ECHA C&L website;
Of the 28 notification(s) provided by 650 of 655 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (28.92%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (93.69%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (26.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (19.23%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (98%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

8044-71-1
57-09-0

Wikipedia

Cetrimonium_bromide

Use Classification

Cosmetics -> Preservative

General Manufacturing Information

Not Known or Reasonably Ascertainable
1-Hexadecanaminium, N,N,N-trimethyl-, bromide (1:1): ACTIVE

Dates

Last modified: 08-15-2023
1: Parsaee Z. Synthesis of novel amperometric urea-sensor using hybrid synthesized NiO-NPs/GO modified GCE in aqueous solution of cetrimonium bromide. Ultrason Sonochem. 2018 Jun;44:120-128. doi: 10.1016/j.ultsonch.2018.02.021. Epub 2018 Feb 11. PubMed PMID: 29680593.
2: Koolivand A, Clayton S, Rion H, Oloumi A, O'Brien A, Khaledi MG. Fluoroalcohol - Induced coacervates for selective enrichment and extraction of hydrophobic proteins. J Chromatogr B Analyt Technol Biomed Life Sci. 2018 Apr 15;1083:180-188. doi: 10.1016/j.jchromb.2018.03.004. Epub 2018 Mar 3. PubMed PMID: 29549741.
3: de Araújo BRS, Linares León JJ. Electrochemical treatment of cetrimonium chloride with boron-doped diamond anodes. A technical and economical approach. J Environ Manage. 2018 May 15;214:86-93. doi: 10.1016/j.jenvman.2018.02.094. Epub 2018 Mar 5. PubMed PMID: 29518599.
4: Holubnycha V, Kalinkevich O, Ivashchenko O, Pogorielov M. Antibacterial Activity of In Situ Prepared Chitosan/Silver Nanoparticles Solution Against Methicillin-Resistant Strains of Staphylococcus aureus. Nanoscale Res Lett. 2018 Mar 2;13(1):71. doi: 10.1186/s11671-018-2482-9. PubMed PMID: 29500654; PubMed Central PMCID: PMC5834410.
5: Sun H, Guo S, Nan Y, Ma R. Direct determination of surfactant effects on the uptake of gaseous parent and alkylated PAHs by crop leaf surfaces. Ecotoxicol Environ Saf. 2018 Jun 15;154:206-213. doi: 10.1016/j.ecoenv.2018.02.045. Epub 2018 Feb 22. PubMed PMID: 29476969.
6: Zhang Z, Cheng H, Chen H, Chen K, Lu X, Ouyang P, Fu J. Enhancement in the aromatic yield from the catalytic fast pyrolysis of rice straw over hexadecyl trimethyl ammonium bromide modified hierarchical HZSM-5. Bioresour Technol. 2018 May;256:241-246. doi: 10.1016/j.biortech.2018.02.036. Epub 2018 Feb 8. PubMed PMID: 29453050.
7: Chakraborty G, Chowdhury MP, Hassan PA, Tsuchiya K, Torigoe K, Saha SK. Interaction of Tyrosine Analogues with Quaternary Ammonium Head Groups at the Micelle/Water Interface and Contrasting Effect of Molecular Folding on the Hydrophobic Outcome and End-Cap Geometry. J Phys Chem B. 2018 Mar 1;122(8):2355-2367. doi: 10.1021/acs.jpcb.7b11167. Epub 2018 Feb 14. PubMed PMID: 29406731.
8: Liu N, Wang Y, Ge F, Liu S, Xiao H. Antagonistic effect of nano-ZnO and cetyltrimethyl ammonium chloride on the growth of Chlorella vulgaris: Dissolution and accumulation of nano-ZnO. Chemosphere. 2018 Apr;196:566-574. doi: 10.1016/j.chemosphere.2017.12.184. Epub 2017 Dec 29. PubMed PMID: 29331620.
9: Li X, Sun D, Chen Y, Wang K, He Q, Wang G. Studying compaction-decompaction of DNA molecules induced by surfactants. Biochem Biophys Res Commun. 2018 Jan 22;495(4):2559-2565. doi: 10.1016/j.bbrc.2017.12.151. Epub 2017 Dec 27. PubMed PMID: 29288663.
10: Rütering M, Schmid J, Gansbiller M, Braun A, Kleinen J, Schilling M, Sieber V. Rheological characterization of the exopolysaccharide Paenan in surfactant systems. Carbohydr Polym. 2018 Feb 1;181:719-726. doi: 10.1016/j.carbpol.2017.11.086. Epub 2017 Nov 26. PubMed PMID: 29254028.
11: Lee YS. Assembly of Lyotropic Liquid Crystals with Solid Crystal's Structural Order Translated from the Lipid Rafts in Cell Membranes. J Am Chem Soc. 2017 Nov 29;139(47):17044-17051. doi: 10.1021/jacs.7b06720. Epub 2017 Nov 15. PubMed PMID: 29111698.
12: Iñiguez-Moreno M, Gutiérrez-Lomelí M, Guerrero-Medina PJ, Avila-Novoa MG. Biofilm formation by Staphylococcus aureus and Salmonella spp. under mono and dual-species conditions and their sensitivity to cetrimonium bromide, peracetic acid and sodium hypochlorite. Braz J Microbiol. 2018 Apr - Jun;49(2):310-319. doi: 10.1016/j.bjm.2017.08.002. Epub 2017 Oct 13. PubMed PMID: 29100930; PubMed Central PMCID: PMC5913829.
13: Xu C, Jiao C, Yao R, Lin A, Jiao W. Adsorption and regeneration of expanded graphite modified by CTAB-KBr/H(3)PO(4) for marine oil pollution. Environ Pollut. 2018 Feb;233:194-200. doi: 10.1016/j.envpol.2017.10.026. Epub 2017 Nov 5. PubMed PMID: 29078123.
14: Gan L, Lu Z, Cao D, Chen Z. Effects of cetyltrimethylammonium bromide on the morphology of green synthesized Fe(3)O(4) nanoparticles used to remove phosphate. Mater Sci Eng C Mater Biol Appl. 2018 Jan 1;82:41-45. doi: 10.1016/j.msec.2017.08.073. Epub 2017 Aug 17. PubMed PMID: 29025673.
15: Cao J, Yang B, Wang Y, Wei C, Wang H, Li S. Polymer brush hexadecyltrimethylammonium bromide (CTAB) modified poly (propylene-g-styrene sulphonic acid) fiber (ZB-1): CTAB/ZB-1 as a promising strategy for improving the dissolution and physical stability of poorly water-soluble drugs. Mater Sci Eng C Mater Biol Appl. 2017 Nov 1;80:282-295. doi: 10.1016/j.msec.2017.05.139. Epub 2017 May 30. PubMed PMID: 28866166.
16: Yu G, Hatta A, Periyannan S, Lagudah E, Wulff BBH. Isolation of Wheat Genomic DNA for Gene Mapping and Cloning. Methods Mol Biol. 2017;1659:207-213. doi: 10.1007/978-1-4939-7249-4_18. PubMed PMID: 28856653.
17: Meena R, Kumar S, Kumar R, Gaharwar US, Rajamani P. PLGA-CTAB curcumin nanoparticles: Fabrication, characterization and molecular basis of anticancer activity in triple negative breast cancer cell lines (MDA-MB-231 cells). Biomed Pharmacother. 2017 Oct;94:944-954. doi: 10.1016/j.biopha.2017.07.151. Epub 2017 Aug 12. PubMed PMID: 28810532.
18: Demirçivi P, Saygılı GN. Response surface modeling of boron adsorption from aqueous solution by vermiculite using different adsorption agents: Box-Behnken experimental design. Water Sci Technol. 2017 Jul;76(3-4):515-530. doi: 10.2166/wst.2017.200. PubMed PMID: 28759435; PubMed Central PMCID: wst_2017_200.
19: Thomas P, Agrawal M, Bharathkumar CB. Use of Plant Preservative Mixture™ for establishing in vitro cultures from field plants: Experience with papaya reveals several PPM™ tolerant endophytic bacteria. Plant Cell Rep. 2017 Nov;36(11):1717-1730. doi: 10.1007/s00299-017-2185-1. Epub 2017 Jul 26. PubMed PMID: 28748257.
20: Yu T, Lin M, Wan J, Cao X. Molecular interaction mechanisms in reverse micellar extraction of microbial transglutaminase. J Chromatogr A. 2017 Aug 18;1511:25-36. doi: 10.1016/j.chroma.2017.07.006. Epub 2017 Jul 5. PubMed PMID: 28697931.

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